Anaxirone

Description

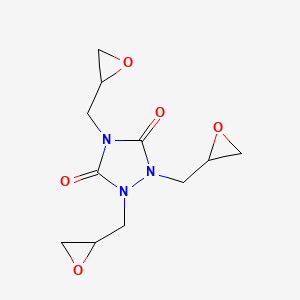

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXDHEQQZVFGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868451 | |

| Record name | 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99212-42-7, 77658-97-0 | |

| Record name | Stereoisomer of 1,2,4-tris(oxiranylmethyl)-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99212-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Tris(2-oxiranylmethyl)-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77658-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anaxirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-332488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anaxirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAXIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R61Y789T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Investigations of Anaxirone and Analogues

Synthetic Pathways to Anaxirone and its Derivatives

The synthesis of this compound, chemically known as 1,2,4-tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione or triglycidylurazol, involves the construction of a central urazol ring and the subsequent introduction of three glycidyl (B131873) (epoxide-containing) groups.

Methodologies for Triepoxide Moiety Synthesis

The synthesis would likely commence with a urazol precursor. This precursor would then be subjected to alkylation with epichlorohydrin (B41342). This reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the urazol ring attack the electrophilic carbon of the epichlorohydrin molecule, displacing the chlorine atom. A base is generally required to facilitate this reaction by deprotonating the urazol nitrogens, thereby increasing their nucleophilicity. The reaction conditions, such as solvent, temperature, and the specific base used, would be critical in controlling the yield and purity of the final triglycidylated product. The stoichiometry of the reactants would also be carefully controlled to ensure the addition of three glycidyl groups to the urazol ring.

Development of Related Urazol-Based Compounds

The urazol scaffold is a versatile building block in medicinal chemistry. The synthesis of various urazol-based compounds often starts with the formation of the urazol ring itself. One common method involves the reaction of a hydrazine (B178648) derivative with an isocyanate.

Sustainable and efficient synthetic routes for urazoles have been a subject of research. Modern approaches aim to avoid the use of hazardous reagents like phosgene (B1210022) and its derivatives. For instance, the reaction of hydrazines with carbamates or the use of other carbonylating agents are being explored. The functionalization of the urazol ring at its nitrogen positions allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with different physicochemical and biological properties. The development of these related compounds provides a broader context for understanding the chemistry of this compound and the potential for creating analogues with modified characteristics.

Structural Elucidation Techniques Employed in this compound Research

The confirmation of the chemical structure of a newly synthesized compound like this compound, and the determination of its purity, are crucial steps that rely on a combination of spectroscopic and chromatographic techniques.

Application of Spectroscopic Methods for Structure Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. For this compound, the primary techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy would be essential in confirming the structure of this compound.

¹H NMR would provide information about the number and types of protons in the molecule. The signals corresponding to the protons of the glycidyl groups, specifically the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the epoxide rings, would be expected in characteristic regions of the spectrum. The integration of these signals would confirm the presence of three glycidyl moieties.

¹³C NMR would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the urazol ring and the glycidyl groups would provide further evidence for the proposed structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₅N₃O₅), the expected molecular weight is approximately 269.25 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass, confirming the elemental composition. Analysis of the fragmentation pattern could reveal the loss of glycidyl groups, further supporting the proposed structure.

Although specific spectral data for this compound is not widely published, the table below illustrates the expected types of signals in its NMR spectra based on its known structure.

| Spectroscopic Data Type | Expected Observations for this compound |

| ¹H NMR | Signals for glycidyl CH and CH₂ protons. |

| ¹³C NMR | Signals for urazol ring carbons and glycidyl carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to C₁₁H₁₅N₃O₅. |

Chromatographic Techniques for Compound Purity and Identification

Chromatographic methods are vital for separating the desired compound from any unreacted starting materials, byproducts, or other impurities, and for confirming its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of non-volatile compounds like this compound. A suitable HPLC method would be developed using a specific stationary phase (column) and mobile phase to achieve good separation. The purity of the synthesized this compound would be determined by the presence of a single major peak in the chromatogram. The retention time of this peak would be a characteristic identifier for the compound under the specific chromatographic conditions. While a detailed HPLC method for this compound is not publicly detailed, a preclinical study has referenced the use of an HPLC assay for its analysis.

The table below summarizes the key chromatographic techniques and their application in this compound research.

| Chromatographic Technique | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity checks. |

Molecular and Cellular Mechanisms of Action of Anaxirone

DNA Alkylation and Adduct Formation by Anaxirone

This compound's primary mechanism involves the alkylation of DNA. nih.govbocsci.com This process occurs via its epoxide groups, which react with nucleophilic centers in DNA bases and the phosphodiester backbone. bocsci.comescholarship.org Alkylation of DNA can lead to the formation of modified DNA bases, known as adducts. escholarship.org

Characterization of Specific DNA Targets and Alkylation Sites

While the broad mechanism of DNA alkylation by this compound is established, specific details regarding the precise DNA targets and preferred alkylation sites are not extensively detailed in the provided search results. Alkylating agents, in general, commonly target the N-7 position of guanine, although other sites on guanine, adenine, thymine, and cytosine, as well as phosphate (B84403) oxygens, can also be alkylated. escholarship.orgump.edu.pl

Formation of DNA Crosslinks and Induction of DNA Strand Breaks

Through its alkylating activity, this compound is thought to induce DNA crosslinks and DNA strand breaks. bocsci.com DNA crosslinks, particularly interstrand crosslinks formed by bifunctional alkylating agents, can prevent the separation of DNA strands, which is essential for replication and transcription. ump.edu.pl DNA strand breaks, including double-strand breaks, are significant forms of DNA damage that can lead to genomic instability. googleapis.comnih.govcellbiolabs.com

Impact on DNA Synthesis and Replication Processes

This compound's alkylation of DNA directly impacts DNA synthesis and replication. nih.govbocsci.comcancer.gov By forming adducts and crosslinks, this compound can impede the progression of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. ump.edu.plbocsci.comfrontiersin.org This inhibition of DNA synthesis is a key aspect of its potential antineoplastic activity. nih.govbocsci.comcancer.gov

Interaction with Cellular Proteins and Associated Dysfunction

Beyond DNA, this compound's epoxide rings can also alkylate other cellular macromolecules, including proteins. bocsci.com This interaction with cellular proteins can lead to protein dysfunction. bocsci.com While the specific proteins targeted by this compound are not explicitly identified in the search results, alkylating agents can react with nucleophilic centers in proteins, potentially altering their structure and function. researchgate.net

Cellular Responses to this compound Exposure

Exposure to this compound triggers various cellular responses, primarily due to the induced DNA damage and protein interactions.

Perturbation of Cell Cycle Progression

DNA damage induced by alkylating agents like this compound can lead to the activation of cell cycle checkpoints, resulting in the perturbation of cell cycle progression. nih.govoncotarget.comelifesciences.orgnih.gov These checkpoints are mechanisms that halt the cell cycle to allow for DNA repair or trigger apoptosis if the damage is too severe. Alkylating agents appear to be most effective in the G1 or S phase of the cell cycle. ump.edu.pl

Summary of this compound's Molecular and Cellular Mechanisms

| Mechanism | Description | Key Outcomes |

| DNA Alkylation & Adduct Formation | Reaction of epoxide groups with nucleophilic sites on DNA bases and backbone. | Formation of modified DNA bases (adducts). |

| DNA Crosslinking | Formation of covalent bonds between DNA strands. | Inhibition of DNA strand separation. |

| DNA Strand Breaks | Induction of breaks in the DNA sugar-phosphate backbone. | Genomic instability. |

| Inhibition of DNA Synthesis | Impeding the activity of DNA polymerases. | Blockage of DNA replication. |

| Protein Alkylation | Reaction of epoxide groups with cellular proteins. | Potential alteration of protein structure/function. |

| Cell Cycle Perturbation | Activation of cell cycle checkpoints in response to DNA damage. | Cell cycle arrest, potential apoptosis. |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)

The DNA damage induced by alkylating agents is a potent trigger for various cellular responses, including the induction of programmed cell death. While apoptosis is a well-characterized form of programmed cell death, involving a highly regulated cascade of events often mediated by caspases and the Bcl-2 family of proteins, research suggests that alkylating DNA damage can also stimulate other forms of regulated cell death, including a form of regulated necrosis nih.govmdpi.comscielo.orgnih.govthe-scientist.com.

Studies investigating the cellular response to alkylating DNA damage have indicated that cells can undergo necrosis as a self-determined fate, independent of key apoptotic mediators such as p53, Bax/Bak, or caspases nih.gov. This regulated necrotic pathway has been shown to require the activation of the DNA repair protein poly(ADP-ribose) polymerase (PARP) nih.gov. PARP activation in response to DNA damage can lead to the depletion of cellular NAD and ATP, a process that appears to be independent of the mitochondrial apoptosis pathway nih.gov. This form of regulated necrosis, unlike typical apoptosis, can actively induce an inflammatory response nih.gov.

Given that this compound functions as a DNA alkylating agent, its induction of programmed cell death is likely mediated through the consequences of DNA damage. While specific detailed pathways activated solely by this compound require further dedicated research, the documented effects of alkylating DNA damage point towards the potential induction of both apoptotic and regulated necrotic pathways, with evidence highlighting a caspase-independent, PARP-dependent regulated necrosis as a response to such damage nih.gov.

Investigations into Resistance Mechanisms to this compound at the Molecular Level

Investigating the molecular mechanisms of resistance to therapeutic agents is crucial for understanding treatment limitations and developing strategies to overcome them. Resistance to chemotherapy can arise through various mechanisms, including altered drug uptake, increased efflux, drug inactivation, changes in target molecules, or activation of alternative survival pathways bocsci.comhilarispublisher.comgsconlinepress.comnih.govmdpi.com.

This compound has demonstrated antineoplastic activity against experimental tumors, including some that are resistant to other alkylating agents nih.gov. This suggests that the molecular mechanisms of resistance to this compound may differ, at least in part, from those conferring resistance to other drugs within the same class.

However, specific detailed molecular mechanisms conferring resistance specifically to this compound have not been extensively elucidated in the currently available research. While general mechanisms of resistance to DNA damaging agents and other chemotherapeutics are known, the precise molecular alterations or pathways that lead to acquired resistance to this compound require further dedicated investigation. Research into resistance to other drug types, such as tyrosine kinase inhibitors or antibiotics, highlights the complexity and diversity of resistance mechanisms, which can involve genetic mutations, altered protein expression, or activation of bypass signaling routes gsconlinepress.comnih.govnih.govresearchgate.net. Understanding the specific molecular basis of resistance to this compound is an important area for future research to enhance its therapeutic effectiveness.

Preclinical Pharmacological and Biological Activity Investigations

In Vitro Studies of Anaxirone Biological Activity

In vitro studies using cell-based systems are fundamental in assessing the direct effects of a compound on biological targets and cellular processes. These studies provide insights into a compound's mechanism of action and its potential to inhibit cancer cell growth.

This compound has demonstrated antitumour activity across a broad spectrum of experimental tumors nih.gov. The evaluation of this compound in cancer cell lines and primary cell cultures is a standard approach to determine its direct impact on cancer cells in a controlled environment. While this compound has shown activity in experimental tumor models, specific detailed data regarding its effects on individual cancer cell lines or primary cell cultures were not extensively available in the reviewed literature. Studies have utilized colony-forming assays with human tumor xenografts and murine tumors in vitro to assess potential for anticancer drug development nih.gov.

Mechanistic investigations aim to elucidate how a compound exerts its biological effects at the cellular and molecular levels. This compound is classified as a synthetic triepoxide alkylating agent nih.govnih.gov. Its mechanism of action is thought to involve the alkylation of DNA through its epoxide groups, which can lead to the formation of DNA crosslinks, DNA strand breaks, and disruption of protein function. These molecular events are believed to ultimately result in cancer cell death nih.gov. Cell culture systems are commonly employed for such mechanistic studies.

High-throughput screening (HTS) is a method used to rapidly test large libraries of compounds for a specific biological activity. This compound has been mentioned in the context of high-throughput combinational screening in patent literature. While its inclusion in such screening paradigms is noted, detailed information regarding specific HTS assays conducted with this compound or the results obtained from these screens was not available in the public domain sources reviewed.

Alkylating agents represent a significant class of antineoplastic drugs, and understanding cross-resistance patterns and comparative activity in vitro is crucial. This compound is reported to exert antitumour activity in a wide range of experimental tumors, including those that have developed resistance to cyclophosphamide (B585) nih.gov. This finding suggests that comparisons of this compound's activity with other alkylating agents, at least in the context of resistance profiles, have been part of its preclinical evaluation. However, comprehensive in vitro comparative data against a broad panel of other alkylating agents were not detailed in the available search results.

In Vivo Preclinical Models and Activity

Antineoplastic Activity in Experimental Tumor Models (e.g., human tumor xenografts in nude mice, murine tumors)

Preclinical investigations into the antineoplastic activity of this compound have included studies utilizing in vitro colony formation assays with cells derived from human tumor xenografts, murine tumors, and human bone marrow bocsci.comnih.gov. These assays were conducted using a modification of the double-layer agar (B569324) assay bocsci.com. The methodology involved assessing the colony formation of human tumor xenografts from nude mice, murine tumors such as P388, L1210, B16 melanoma, Lewis lung carcinoma, and colon carcinoma 38, and human bone marrow (CFU-C) bocsci.com. The growth of human tumor xenografts showed a median plating efficiency of 0.07%, comparable to results observed with fresh human tumors bocsci.com. Murine tumors demonstrated robust growth in vitro bocsci.com. Human bone marrow growth was stimulated with a placenta-conditioned medium to facilitate the growth of granulocytic stem cell colonies bocsci.com.

Despite the in vitro assessments, this compound, also referred to as TGU (triglycidylurazol), exhibited very limited activity in 67 human tumor xenografts studied at relevant dosages nih.gov.

Summary of In Vitro Colony Assay Models:

| Model Type | Specific Models Mentioned | Assay Method | Key Finding (In Vitro) |

| Human Tumor Xenografts | Derived cells from 67 xenografts | Colony formation assay | Assessed growth rate |

| Murine Tumors | P388, L1210, B16 melanoma, Lewis lung carcinoma, Colon ca 38 | Colony formation assay | Grew well in vitro |

| Human Bone Marrow | CFU-C | Colony formation assay (CFU-C) | Growth stimulated |

Key Finding (In Vivo Xenografts):

| Compound | Animal Model | Activity Level | Source |

| This compound | Human tumor xenografts | Very limited activity | nih.gov |

Comparative Efficacy in Animal Models with Resistant Tumors

This compound (CID 71218) has been associated with the term "Drug resistant" in database annotations rna-society.org. However, specific detailed research findings regarding the comparative efficacy of this compound in animal models specifically designed to study drug-resistant tumors were not found in the provided search results.

Investigation of Immunosuppressive Properties in Animal Models

Information specifically detailing investigations into the immunosuppressive properties of this compound in animal models was not found in the provided search results. General information regarding immunosuppression in animal models and the effects of other immunosuppressive agents is available nih.govcambridgemedia.com.aunih.gov, but no data specific to this compound's impact on the immune system in animal studies was identified.

Preclinical Pharmacology and Pharmacokinetics in Animal Models (e.g., metabolic clearance, tissue distribution, drug interactions)

Specific preclinical pharmacology and pharmacokinetic data for this compound in animal models, such as details on its metabolic clearance, tissue distribution, or drug interactions, were not found in the provided search results. General principles and methods for conducting pharmacokinetic studies in animal models are described in the literature biorxiv.orgmdpi.comrroij.comnih.govugd.edu.mk, but specific data for this compound were not identified.

Preclinical Toxicology Studies in Animal Models

While this compound is mentioned in the context of "toxicity studies" within Medical Subject Headings (MSH) terms medindex.am, specific findings or detailed results from preclinical toxicology studies of this compound conducted in animal models were not found in the provided search results. General information on the use of animal models in toxicology is available frontiersin.orgnih.govvetbooks.ir, but specific toxicological profiles for this compound in these models were not identified.

Structure Activity Relationship Sar and Derivative Research of Anaxirone

Identification of Essential Structural Motifs for Biological Activity

Based on the known mechanism of action, the essential structural motifs responsible for Anaxirone's biological activity are the epoxide groups. As a triepoxide, the presence and reactivity of these epoxide functionalities are key to its ability to alkylate DNA. nih.govnih.govnih.govcancer.gov This alkylation is the primary event that disrupts DNA synthesis and confers its antineoplastic properties. nih.govnih.govnih.govcancer.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

Comparative Analysis of Analogues: Mechanistic and Biological Activity Profiles

Comprehensive data detailing the comparative analysis of this compound analogues regarding their mechanistic actions and biological activity profiles is not present in the provided search results. Studies on other classes of alkylating agents and their derivatives highlight that structural modifications can lead to variations in their interaction with DNA, resulting in differing levels of cytotoxicity and antitumor efficacy. nih.govkent.ac.uknih.gov However, such comparative data specific to this compound derivatives was not found.

Analytical Methodologies for Research on Anaxirone

Development and Validation of Chromatographic Methods for Anaxirone (e.g., HPLC in biological specimens)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of this compound in complex matrices, including biological specimens. The development of an HPLC method involves several key steps: scouting, optimization, robustness testing, and validation thermofisher.com. Method validation is a systematic process to confirm that the method is suitable for its intended purpose, providing reliable and consistent results within defined limits thermofisher.comresearchgate.net.

For analyzing this compound in biological samples, sample preparation is a critical component of HPLC method development. Techniques such as dilution, centrifugation, filtration, protein precipitation, liquid-liquid extraction, and solid phase extraction (SPE) are commonly employed to prepare biological matrices like plasma, urine, bile, feces, and tissue homogenates for analysis thermofisher.combioivt.com. These steps are essential to remove interfering substances and concentrate the analyte, ensuring accurate quantification.

Validation parameters for bioanalytical HPLC methods typically include selectivity, linearity, accuracy, precision, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), recovery, and stability researchgate.netfda.gov. Selectivity ensures that the method can distinguish this compound from other components in the biological matrix japsonline.com. Linearity establishes the relationship between the analyte concentration and the instrument response over a specific range journaljpri.com. Accuracy and precision assess the closeness of measured values to the true value and the reproducibility of the measurements, respectively journaljpri.com. Sensitivity determines the lowest concentration of this compound that can be reliably detected and quantified journaljpri.com. Recovery evaluates the efficiency of the sample preparation process in extracting this compound from the matrix journaljpri.com. Stability studies assess the stability of this compound in the biological matrix under various storage and handling conditions japsonline.comnih.gov.

While specific validated HPLC methods for this compound in biological specimens are not extensively detailed in the provided search results, the general principles of bioanalytical HPLC method development and validation are well-established and applicable researchgate.netfda.gov. A study on the analysis of 1,2,4, triglycidyl urazol (TGU), a related triazole compound, utilized a simple high-pressure liquid chromatographic technique for its analysis and animal pharmacokinetics, demonstrating the applicability of HPLC for analyzing such structures nih.gov. This method showed linearity and a sensitivity of 250 ng/ml for TGU nih.gov.

Application of Mass Spectrometry for this compound and Metabolite Identification

Mass Spectrometry (MS) is a powerful tool for the identification and structural characterization of this compound and its metabolites. Coupled with chromatography, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), it has become a method of choice for analyzing complex biological samples nih.govthermofisher.com. MS measures the mass-to-charge ratio (m/z) of ions, providing highly specific information about the molecular weight and structure of analytes thermofisher.com.

For metabolite identification, tandem mass spectrometry (MS/MS or MS²) and even MSⁿ are commonly used. These techniques involve fragmentation of the parent ion and analysis of the resulting fragment ions, which provides structural details that aid in identifying metabolites thermofisher.comijpras.com. High-resolution accurate mass (HRAM) MS systems further enhance metabolite identification by providing precise mass measurements, allowing for the determination of elemental composition thermofisher.comijpras.com.

The process of metabolite identification using MS typically involves data acquisition, componentization of raw data, component review, and reporting lcms.cz. Generic strategies, such as HDMSE mode, can be used for high-throughput analysis in drug discovery, providing precursor, product ion, and collision cross section data lcms.cz. In silico tools and metabolite databases/libraries are also valuable resources for predicting and confirming metabolite structures based on MS data thermofisher.comijpras.com.

While specific data on this compound metabolites and their identification via MS is not detailed in the search results, the general principles and techniques of MS-based metabolite identification are directly applicable. Studies on other compounds demonstrate the utility of LC-MS/MS for metabolite characterization in biological matrices bioivt.comwaters.com. For instance, LC-MS/MS has been used for the characterization and identification of metabolites in various biological matrices like whole blood, plasma, feces, urine, or bile from clinical or nonclinical in vivo studies bioivt.com.

Bioanalytical Techniques for In Vitro and In Vivo Concentration Determinations

Bioanalytical techniques are essential for quantifying this compound in biological matrices obtained from in vitro and in vivo studies. These techniques provide critical data for understanding the compound's pharmacokinetics and pharmacodynamics. The goal is to accurately measure the concentration of the drug and/or its metabolites in various biological samples researchgate.netbioivt.com.

LC-MS/MS is a widely used technique for quantitative bioanalysis due to its sensitivity and selectivity bioivt.commdpi.com. It allows for the precise measurement of drug compounds and metabolites in complex biological matrices such as plasma, serum, urine, and tissue homogenates bioivt.com. Method validation, as discussed in Section 6.1, is crucial for ensuring the reliability of quantitative bioanalytical methods researchgate.netfda.gov.

Sample preparation remains a vital step in bioanalysis to isolate and purify the analyte from the biological matrix nih.gov. Techniques like protein precipitation, liquid-liquid extraction, and solid phase extraction are commonly employed to prepare samples for LC-MS/MS analysis thermofisher.combioivt.com.

While specific bioanalytical studies on this compound concentrations are not detailed, the established methodologies for quantifying small molecules in biological matrices using techniques like LC-MS/MS are applicable researchgate.netbioivt.com. These methods are routinely used in drug discovery and development to support pharmacokinetic and toxicokinetic studies journaljpri.comnih.gov.

Methods for Detecting DNA Adducts Formed by this compound

This compound is described as an alkylating agent that forms DNA adducts nih.gov. Detecting and characterizing these DNA adducts is crucial for understanding the compound's mechanism of action and potential genotoxicity. Various analytical methods have been developed for the detection of DNA adducts.

Techniques for DNA adduct determination include 32P-postlabeling, mass spectrometry, physicochemical methods (such as fluorescence spectroscopy or electrochemical detection), and immunochemical methods nih.govnih.gov. Each method has its advantages and limitations in terms of sensitivity, specificity, cost, and time nih.gov.

Mass spectrometry, particularly LC-MS, has largely replaced 32P-postlabeling for the detection of structurally characterized DNA adducts due to its high chemical specificity, which allows for the unequivocal characterization of DNA binding products wikipedia.orgberkeley.edu. UHPLC coupled with High-Resolution MS (HRMS) or MS/MS enables accurate identification of adducts based on chemical composition and exact mass re-place.be. MS techniques can also provide structural information re-place.be. While HRMS offers high specificity, MS/MS can provide lower detection limits for quantifying low levels of DNA adducts re-place.be. Hybrid quadrupole MS systems combine the specificity of HRMS with the sensitivity of triple quadrupole MS/MS re-place.be.

Data Table Example (Illustrative based on general DNA adduct analysis principles):

| Method | Principle | Advantages | Limitations | Application |

| 32P-Postlabeling | Radiolabeling of adducted nucleotides | High sensitivity | Lacks adequate specificity, difficult for non-aromatic adducts berkeley.edure-place.be | Screening for various adducts re-place.be |

| Mass Spectrometry (LC-MS) | Separation by LC, detection by MS based on m/z | High specificity, structural information, quantitative capability berkeley.edure-place.be | Sensitivity can be a limitation for very low levels re-place.be | Identification and quantification of characterized adducts wikipedia.orgre-place.be |

| Immunochemical Assays | Antibody-based detection | Can be sensitive | Requires specific antibodies for each adduct | Detection of specific known adducts nih.gov |

| Fluorescence Spectroscopy | Detection of fluorescent adducts | Sensitive for fluorescent compounds | Limited to adducts with fluorophores berkeley.edu | Specific adducts (e.g., aflatoxin B1-guanine) berkeley.edu |

| Electrochemical Detection | Detection of electrochemically active adducts | Sensitive for electrochemically active compounds | Limited to adducts with electrochemical activity berkeley.edu | Specific adducts (e.g., 8-hydroxy-2'-deoxyguanosine) berkeley.edu |

The choice of method for detecting this compound DNA adducts would depend on factors such as the expected structure of the adducts, the sensitivity required, and the available instrumentation nih.gov. Given this compound's mechanism, MS-based methods would likely be preferred for their ability to provide structural confirmation of the alkylated DNA products.

Computational and Theoretical Chemistry Studies of Anaxirone

Molecular Docking and Dynamics Simulations of Anaxirone-Biomolecule Interactions (e.g., DNA)

Molecular docking and dynamics simulations are widely used to model the interaction between small molecules, such as drug candidates, and biological macromolecules like DNA or proteins. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a binding site and estimates the binding affinity. physionet.orgslideshare.net Molecular dynamics simulations extend this by providing insights into the time-dependent behavior of the molecular system, allowing for the study of the stability of the complex, conformational changes, and the dynamics of interactions in a more realistic environment, often including solvent and ions. nih.govgoogle.com.pgnih.govusc.edugoogle.commiljodirektoratet.nogoogle.comgoogleapis.comcd-genomics.com

Given this compound's known mechanism of DNA alkylation, molecular docking and dynamics simulations could theoretically be applied to study its interaction with various DNA sequences and structures. These simulations could aim to predict the most probable binding sites on DNA, the specific atoms involved in interactions, and the stability of the this compound-DNA complex prior to or during the alkylation process. Studies on other DNA-interacting agents, such as intercalators or groove binders, demonstrate the utility of these methods in elucidating binding modes and affinities at the molecular level. physionet.orggoogleapis.com While the precise details of such studies specifically for this compound were not located, the methodology exists to explore these interactions computationally.

Quantum Chemical Calculations of this compound Reactivity and Electrophilicity

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for understanding the electronic structure, reactivity, and properties of molecules. nih.govnih.govbiointerfaceresearch.comscribd.comresearchgate.net These calculations can provide detailed information about molecular orbitals, charge distribution, and reaction pathways. For a reactive compound like this compound, which acts as an alkylating agent, quantum chemical methods could be used to calculate its electrophilicity, identify the most reactive centers within the molecule (likely the epoxide rings), and investigate the potential energy surface for the alkylation reaction with nucleophilic sites on DNA bases (such as the N7 of guanine). google.combiorxiv.orgarxiv.org

Electrophilicity indices, which can be calculated using quantum chemical methods, provide a measure of a molecule's propensity to accept electrons and undergo reactions with nucleophiles. physionet.orggithub.comnih.gov Such calculations could theoretically help to quantify this compound's reactivity compared to other alkylating agents and provide a deeper understanding of the electronic factors that govern its interaction with DNA. Although specific quantum chemical studies detailing this compound's reactivity profile were not found, these computational techniques are standard tools for characterizing the electronic properties and reaction mechanisms of organic molecules.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a computational technique used to represent the essential features of a set of molecules that are responsible for their biological activity. google.comnih.govbiointerfaceresearch.comgoogleapis.comnih.govresearchgate.netmdpi.com A pharmacophore model typically consists of a spatial arrangement of chemical features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. These models can be derived from the 3D structures of active ligands (ligand-based pharmacophore modeling) or from the structure of the target receptor (structure-based pharmacophore modeling). google.comgoogleapis.com

For this compound, if a series of active analogues were available, ligand-based pharmacophore modeling could be employed to identify the common structural and chemical features crucial for their activity. This model could then be used to search for new compounds with similar activity (virtual screening). google.comgoogleapis.comnih.gov Alternatively, if the structure of the this compound-DNA complex or a relevant protein target were known, a structure-based pharmacophore could be developed based on the interactions observed in the complex. While no specific pharmacophore model developed for this compound or its analogues was identified in the search results, pharmacophore modeling is a valuable approach in drug discovery for identifying key molecular recognition features and guiding the design of new active compounds.

In Silico Prediction of Potential Molecular Targets and Pathways

In silico target prediction methods use computational approaches to predict the potential biological targets of a given molecule. biorxiv.orgmiljodirektoratet.nomdpi.comrefeyn.comphcogj.com These methods often rely on comparing the chemical structure or predicted pharmacophore of a compound to databases of molecules with known targets, or by docking the compound into the binding sites of numerous proteins (inverse docking or target fishing). miljodirektoratet.nomdpi.comrefeyn.com By predicting potential targets and the biological pathways they are involved in, these methods can help to understand a compound's mechanism of action, identify potential off-targets, and suggest new therapeutic applications. researchgate.netrefeyn.com

Given that this compound is known to alkylate DNA, in silico target prediction methods could potentially be used to explore other possible biomolecular interactions or pathways that might be affected by this compound. While its primary target is DNA, it is conceivable that the reactive epoxide groups could interact with other nucleophilic centers in biological systems. Although specific in silico predictions of this compound's molecular targets or affected pathways beyond DNA alkylation were not found in the search results, these computational tools offer a means to explore the potential polypharmacology of a compound.

Future Research Directions and Translational Perspectives of Anaxirone Research

Exploration of Novel Molecular Targets and Cellular Pathways Beyond DNA Alkylation

While DNA alkylation is recognized as a primary mechanism of action for Anaxirone, the complex nature of cellular responses to such agents suggests the potential for involvement of additional molecular targets or perturbation of other cellular pathways. Future research could focus on comprehensively mapping the molecular interactions of this compound beyond its direct binding to DNA. This could involve proteomic or metabolomic studies to identify other cellular components that react with this compound or are significantly altered following exposure. Investigating secondary effects on cellular processes such as signal transduction, cell cycle regulation (beyond the consequence of DNA synthesis inhibition), or epigenetic modifications could reveal novel pathways influenced by this compound. Understanding these broader interactions may provide a more complete picture of its biological activity and identify potential synergistic targets for combination studies.

Development of this compound-Based Conjugates or Advanced Delivery Systems for Targeted Research

The development of targeted delivery systems and drug conjugates is a significant area of research aimed at improving the specificity of therapeutic agents and potentially reducing off-target effects. jkchemical.comresearchgate.netrna-society.org Applying these strategies to this compound research could involve synthesizing this compound-based conjugates where the compound is linked to a targeting moiety, such as a peptide or antibody, that binds specifically to markers on certain cell types. rna-society.orgnih.gov Alternatively, encapsulating this compound within advanced delivery vehicles like nanoparticles or liposomes could facilitate its preferential accumulation in specific cellular compartments or tissues under investigation. jkchemical.comresearchgate.net Such approaches could enhance the precision of this compound delivery in experimental models, allowing for more focused studies on its effects in particular cell populations and potentially enabling investigations into overcoming biological barriers that might limit its access to intended targets.

Investigation of this compound in Combination with Other Mechanistic Modulators in Preclinical Settings

Preclinical research often explores the effects of combining different agents to identify synergistic interactions or overcome resistance mechanisms. Given this compound's activity, including against some tumors resistant to other alkylating agents, investigating its use in combination with other mechanistic modulators is a relevant research avenue. wikipedia.orgnih.gov These modulators could include agents that influence DNA damage repair pathways, cell cycle checkpoints, apoptotic mechanisms, or components of the tumor microenvironment. Studies combining this compound with agents like cyclophosphamide (B585) or cisplatin, or novel targeted therapies, could provide insights into synergistic effects or strategies to circumvent resistance observed with other agents. nih.govuni.lu Preclinical models evaluating such combinations could help elucidate the underlying biological interactions and identify promising strategies for further investigation.

Role of this compound Research in Advancing Fundamental Understanding of DNA Damage and Repair Mechanisms

This compound, as a well-defined DNA alkylating agent, serves as a valuable tool for studying cellular responses to this specific type of DNA damage. wikipedia.orgciteab.com Research utilizing this compound can contribute to a deeper understanding of the fundamental mechanisms involved in DNA damage recognition, signaling, and repair pathways such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break (DSB) repair. Studies investigating how cells process this compound-induced DNA lesions, the specific repair pathways activated, and the consequences of deficient repair can provide crucial insights into genome maintenance and the cellular defense against alkylating stress. Furthermore, research into mechanisms of resistance to this compound can shed light on how cancer cells evade the effects of DNA-damaging agents, potentially identifying novel targets for overcoming resistance.

Potential as a Research Tool for Studying Cellular Responses to Alkylating Stress

Beyond its direct antineoplastic research interest, this compound holds significant potential as a research tool for broadly studying cellular responses to alkylating stress. Its consistent mechanism of DNA alkylation allows researchers to induce a defined type of cellular damage in a controlled manner. This can be invaluable for investigating various cellular processes, including the activation of DNA damage response pathways, the induction of cell cycle arrest or apoptosis, and the development of resistance mechanisms. Using this compound as a probe can help dissect the complex molecular networks involved in sensing and responding to DNA alkylation, contributing to a better understanding of cellular resilience and vulnerability to genotoxic agents.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Anaxirone’s DNA alkylation mechanism and antitumor efficacy?

- Methodological Answer : Use in vitro assays (e.g., plasmid DNA binding studies) to quantify alkylation efficiency via gel electrophoresis or HPLC . For in vivo models, employ xenograft tumors resistant to conventional alkylating agents (e.g., cyclophosphamide) to assess this compound’s activity spectrum. Include controls for oxidative stress and apoptosis markers (e.g., caspase-3 activation) to differentiate mechanisms from other alkylators .

Q. How can researchers validate the purity and structural integrity of this compound in synthetic batches?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to confirm epoxy group presence and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC-PDA (photodiode array) to assess purity (>95% threshold) .

- Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 91°C | |

| Solubility (aqueous) | 0.2 g/L at 25°C | |

| Molecular Weight | 269.26 g/mol |

Q. What are the standard cytotoxicity assays for quantifying this compound’s potency across tumor cell lines?

- Methodological Answer :

- Use MTT/XTT assays for IC50 determination in panels of cell lines (e.g., leukemia HL-60, breast MDA-MB-231).

- Normalize data against non-tumor cells (e.g., HEK293) to evaluate selectivity .

- Address batch variability by replicating experiments with independent compound syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor efficacy of this compound across preclinical studies?

- Methodological Answer :

- Conduct systematic meta-analysis of existing data, stratifying results by tumor type, dosing regimen, and model (e.g., murine vs. humanized).

- Evaluate confounding factors:

- Pharmacokinetic variability (e.g., hepatic metabolism differences in animal models) .

- Tumor microenvironment (hypoxia’s impact on epoxy group reactivity) .

- Apply Bayesian statistical models to quantify uncertainty in cross-study comparisons .

Q. What strategies optimize this compound’s combination with DNA repair inhibitors (e.g., PARP inhibitors) to overcome resistance?

- Methodological Answer :

- Design synergy screens using factorial dose-response matrices (e.g., Chou-Talalay method) .

- Validate mechanisms via γH2AX immunofluorescence (DNA damage foci) and Comet assays .

- Prioritize combinations showing >2-fold enhancement in apoptosis vs. monotherapy .

Q. How can computational modeling predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous tumors?

- Methodological Answer :

- Develop physiologically based pharmacokinetic (PBPK) models incorporating:

- Tissue-specific epoxide hydrolase activity .

- Tumor perfusion rates from dynamic contrast-enhanced MRI data .

- Validate predictions using microdialysis in preclinical models to measure intratumoral drug concentrations .

Q. What experimental approaches address this compound’s instability in physiological buffers during in vitro assays?

- Methodological Answer :

- Use short-term exposure protocols (≤4 hours) to minimize hydrolysis .

- Stabilize solutions with low-temperature storage (4°C) and antioxidants (e.g., ascorbate) .

- Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 270 nm) .

Methodological Best Practices

Q. How should researchers document this compound-related experiments to ensure reproducibility?

- Guidelines :

- Report detailed synthetic protocols (e.g., solvent purity, reaction times) in Supplementary Information .

- Include raw spectral data (NMR, MS) and statistical code (R/Python scripts) in public repositories .

- Adhere to ARRIVE 2.0 guidelines for preclinical studies to enhance transparency .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

- Synthesize analogs with systematic modifications (e.g., epoxy group removal, substituent additions).

- Test analogs in parallel using high-throughput cytotoxicity assays and DNA binding assays .

- Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.